

# physicochemical properties of 2-Fluoro-3-methylbenzyl alcohol

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## Compound of Interest

Compound Name: 2-Fluoro-3-methylbenzyl alcohol

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An In-depth Technical Guide on the Physicochemical Properties of **2-Fluoro-3-methylbenzyl Alcohol**

## Abstract

This document provides a detailed overview of the core physicochemical properties of **2-Fluoro-3-methylbenzyl alcohol**, a substituted aromatic alcohol of interest in chemical synthesis and drug development. It consolidates available data on its structural and physical characteristics, outlines standard experimental protocols for their determination, and discusses its synthesis and reactivity. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

## Introduction

**2-Fluoro-3-methylbenzyl alcohol**, with the chemical formula  $C_8H_9FO$ , is an aromatic primary alcohol. Its structure consists of a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 3, and a hydroxymethyl group at position 1. The presence and relative positions of these functional groups—the electron-withdrawing fluorine, the electron-donating methyl group, and the reactive alcohol moiety—impart specific chemical characteristics that make it a valuable intermediate in organic synthesis. Understanding its fundamental physicochemical properties is crucial for its effective application in research and development.

## Physicochemical Properties

The key physicochemical properties of **2-Fluoro-3-methylbenzyl alcohol** are summarized in the table below. It is important to note that while structural data is well-defined, some physical properties like boiling and melting points are not readily available from experimental sources and are often predicted through computational models.

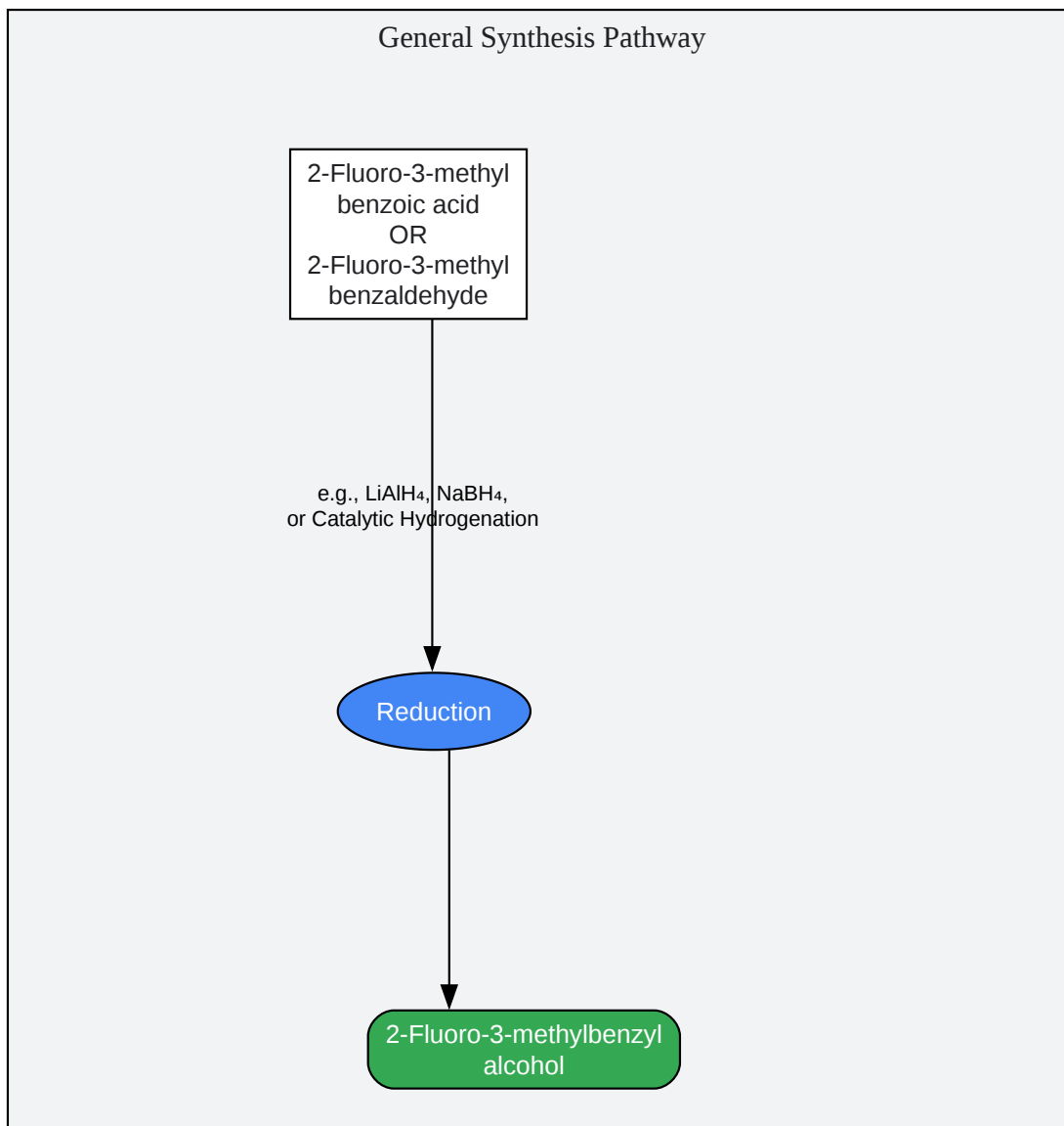
Property	Value	Source
IUPAC Name	(2-Fluoro-3-methylphenyl)methanol	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>9</sub> FO	<a href="#">[1]</a>
Molecular Weight	140.15 g/mol	<a href="#">[2]</a>
Monoisotopic Mass	140.06374 Da	<a href="#">[1]</a>
Physical State	Not specified (likely liquid or low-melting solid)	N/A
Boiling Point	Data not available	N/A
Melting Point	Data not available	N/A
Density	Data not available	N/A
Water Solubility	Insoluble (predicted for analogue)	<a href="#">[3]</a>
XlogP (Predicted)	1.5	<a href="#">[1]</a>
SMILES	<chem>CC1=C(C(=CC=C1)CO)F</chem>	<a href="#">[1]</a>
InChIKey	QUXNTFQQUQFLDI-UHFFFAOYSA-N	<a href="#">[1]</a>

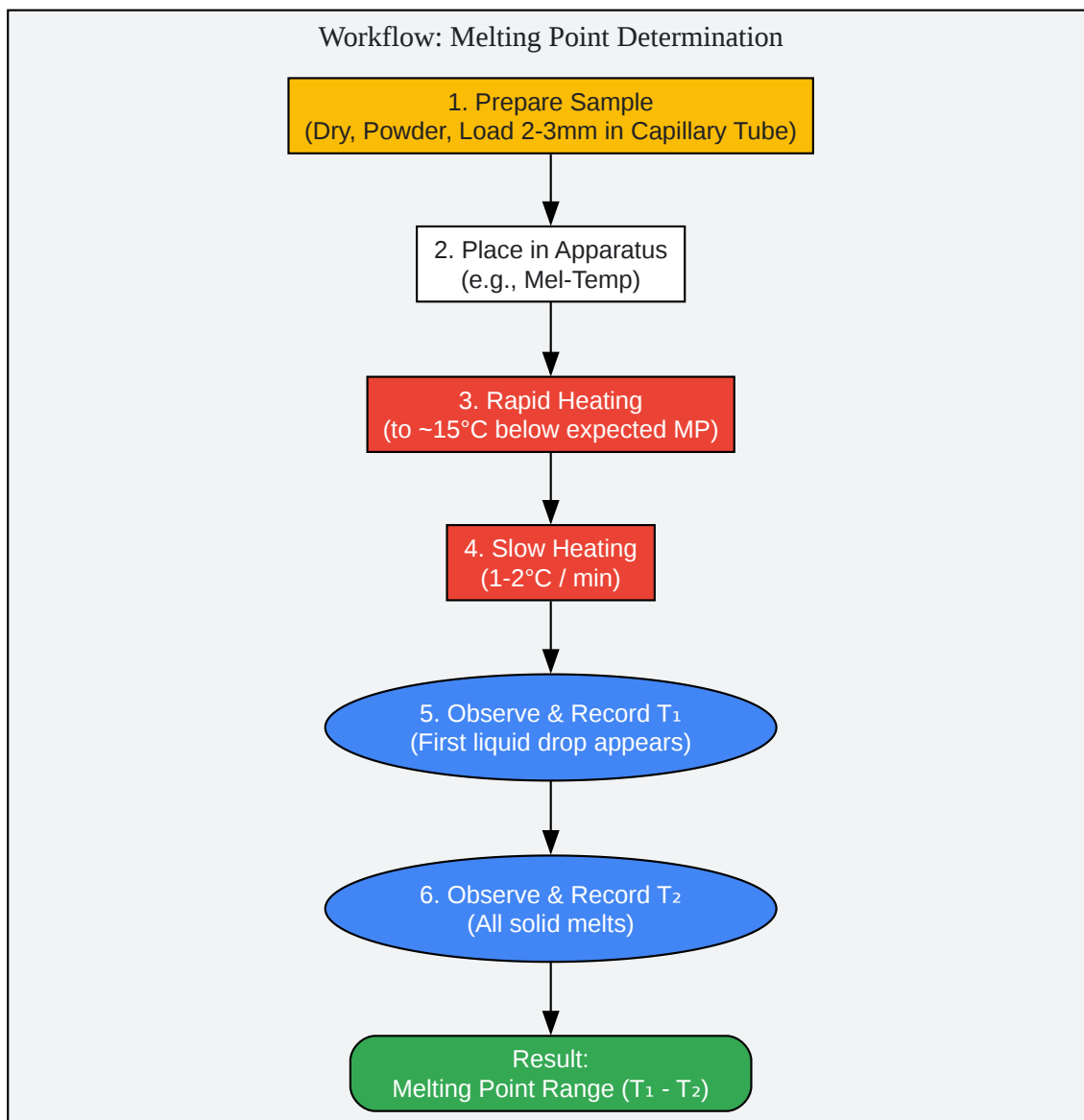
## Synthesis and Reactivity

### Synthesis

Substituted benzyl alcohols are commonly synthesized through the reduction of the corresponding benzoic acids or benzaldehydes. A general and industrially relevant pathway involves the catalytic hydrogenation of the aldehyde or the reduction of the carboxylic acid

using a suitable reducing agent like lithium aluminum hydride ( $\text{LiAlH}_4$ ). This common synthesis approach provides a reliable method for producing **2-Fluoro-3-methylbenzyl alcohol** from its carbonyl precursors.<sup>[4]</sup>





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## References

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